Cas no 748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol)

748-97-0 structure
Nome del prodotto:(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol, a-[4-[2-(dimethylamino)ethoxy]phenyl]-b-ethyl-a-phenyl-
- (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-dimethylamino-ethoxy)-phenyl]-1,2-diphenyl-1-butanol
- 1-{4-[2-(dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
- alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylphenethyl alcohol
- alpha-[4-[2-(dimethylamino)ethoxy]phenyl]-beta-ethyl-alpha-phenylphenethyl alcohol
- 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol
- 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
- EINECS 212-023-5
- NS00042586
- Q27295435
- SCHEMBL9487530
- Tamoxifen Citrate Imp. B (EP); Tamoxifen Imp. B (EP); 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol; Tamoxifen Citrate Impurity B; Tamoxifen Impurity B
- (+/-)-1,2-DIPHENYL-1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)BUTAN-1-OL
- ZF9GQ0WZ9X
- TAMOXIFEN CITRATE IMPURITY B [EP IMPURITY]
- DTXSID70862399
- 748-97-0
- HYDRATED TAMOXIFEN
- 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
- AKOS015967003
- UNII-ZF9GQ0WZ9X
- BENZENEETHANOL, .ALPHA.-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-.BETA.-ETHYL-.ALPHA.-PHENYL-
- (+/-)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-Dimethylaminoethoxy)phenyl]-1,2-diphenylbutan-1-ol
- (±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
-
- Inchi: InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
- Chiave InChI: VFFBJZCCXOYRNN-UHFFFAOYSA-N
- Sorrisi: CCC(c1ccccc1)C(c2ccccc2)(c3ccc(cc3)OCCN(C)C)O
Proprietà calcolate
- Massa esatta: 389.235
- Massa monoisotopica: 389.235
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 29
- Conta legami ruotabili: 9
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 32.7A^2
Proprietà sperimentali
- Densità: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 120-121 ºC
- Punto di ebollizione: 504.3±50.0 °C at 760 mmHg
- Punto di infiammabilità: 258.8±30.1 °C
- Indice di rifrazione: 1.579
- Solubilità: Quasi insolubile (0,011 g/l) (25°C),
- LogP: 5.05670
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D489850-50mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 50mg |
$758.00 | 2023-05-18 | ||
TRC | D489850-100mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 100mg |
$1470.00 | 2023-05-18 | ||
TRC | D489850-250mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 250mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D489850-25mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 25mg |
$408.00 | 2023-05-18 | ||
TRC | D489850-10mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 10mg |
$184.00 | 2023-05-18 |
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Letteratura correlata
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol) Prodotti correlati
- 2229335-73-1(4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid)
- 89981-76-0(1-(3,4-Dichlorophenyl)ethanamine Hydrochloride)
- 1804876-80-9(4-Cyano-3-methyl-2-(trifluoromethoxy)phenylacetic acid)
- 1152965-67-7(4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole)
- 1900755-49-8((1-Trityl-1H-imidazol-4-YL)boronic acid)
- 1155598-53-0(2-(2-Bromophenyl)-4-chloropyrimidine)
- 901021-55-4(1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)
- 20228-13-1(4-(3-amino-1-hydroxypropyl)benzene-1,2-diol)
- 1256805-63-6(5-(pyridin-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole)
- 887763-92-0((Z)-N',4-dihydroxy-3-nitrobenzene-1-carboximidamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
